

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
Cat. No.:	B109518

[Get Quote](#)

An In-depth Technical Guide to **6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one**: Properties, Synthesis, and Applications

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs and clinical candidates. Within this important class of compounds, **6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one** serves as a pivotal intermediate, particularly in the synthesis of targeted cancer therapeutics. Its strategic functionalization at the 6-hydroxy position allows for the introduction of various side chains, leading to potent and selective kinase inhibitors.

This guide provides a comprehensive technical overview of **6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one** for researchers, medicinal chemists, and drug development professionals. It details the compound's fundamental properties, provides a validated synthetic protocol, and explores its critical role as a building block in the creation of advanced, biologically active molecules.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Identifiers

Identifier	Value
IUPAC Name	6-hydroxy-7-methoxy-3H-quinazolin-4-one
CAS Number	179688-52-9 [1] [2]
Molecular Formula	C ₉ H ₈ N ₂ O ₃
Synonyms	6-Hydroxy-7-methoxy-4(3H)-quinazolinone, 7-Methoxyquinazoline-4,6-diol [3]

Chemical Structure

The structure features a bicyclic quinazolinone core with a hydroxyl group at position 6 and a methoxy group at position 7, providing key handles for further chemical modification.

Caption: 2D Structure of **6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one**.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are crucial for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
Molecular Weight	192.17 g/mol	[3]
Appearance	White to almost white powder/crystal	[3]
Melting Point	~293 °C	[3]
Boiling Point (Predicted)	420.0 ± 55.0 °C	[3]
Density (Predicted)	1.47 ± 0.1 g/cm³	[3]
pKa (Predicted)	9.39 ± 0.20	[3]
XLogP3 (Predicted)	0.3	
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

Synthesis and Characterization

The most common and efficient synthesis of **6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one** involves the selective demethylation of the more readily available precursor, 6,7-dimethoxyquinazolin-4-one.[1] This selective reaction is critical for producing the desired isomer with a free hydroxyl group for subsequent derivatization.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective demethylation of 6,7-dimethoxyquinazolin-4-one.[1]

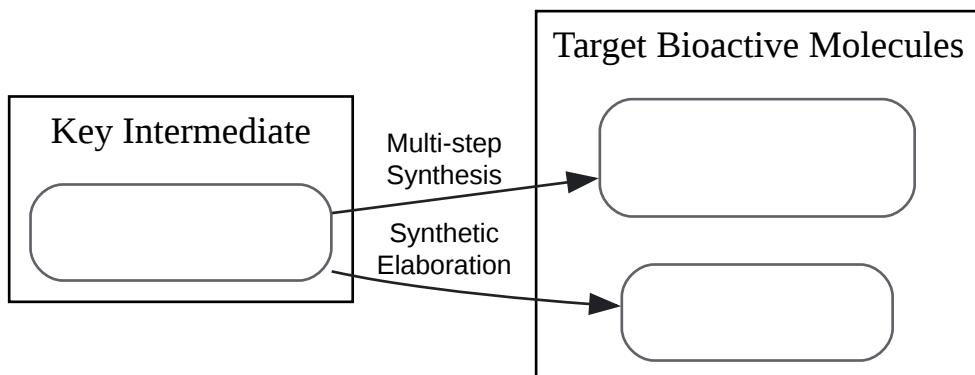
Materials:

- 6,7-Dimethoxyquinazolin-4-one (1 equivalent)
- L-Methionine (approx. 1.2 equivalents)

- Methanesulfonic acid (approx. 6.5 mL per gram of starting material)
- 40% Sodium hydroxide (NaOH) aqueous solution
- Ice
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6,7-dimethoxyquinazolin-4-one (e.g., 3.06 g) in methanesulfonic acid (20 mL).^[1]
- Addition of Reagent: Add L-methionine (e.g., 2.66 g) to the solution.^[1] The causality for using methionine lies in its ability to act as a soft nucleophile in the presence of a strong acid, selectively cleaving the methyl ether at the 6-position, which is more sterically accessible and electronically favorable for this type of reaction compared to the 7-position.
- Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for approximately 22 hours.^[1]
- Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath. Carefully add crushed ice to the reaction mixture to quench the reaction. This step must be performed cautiously due to the exothermic nature of diluting strong acid.
- Product Precipitation: Slowly neutralize the acidic mixture by adding a 40% aqueous sodium hydroxide solution. Monitor the pH and continue addition until a neutral pH is achieved. The product will precipitate out of the solution as a solid.^[1]
- Isolation and Purification: Collect the solid product by filtration under reduced pressure. Wash the collected solid thoroughly with deionized water to remove any residual salts.^[1]
- Drying: Air-dry the purified product. For a reported yield of 94%, 2.67 g of 6-hydroxy-7-methoxyquinazolin-4-one was obtained from 3.06 g of starting material.^[1]


Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- $^1\text{H-NMR}$ (300MHz, DMSO- d_6): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).^[1] The two singlet peaks at 11.94 and 9.81 ppm correspond to the acidic protons of the N-H (amide) and O-H (phenol) groups, respectively. The aromatic protons and the methoxy protons appear at their expected chemical shifts.

Applications in Medicinal Chemistry

The primary value of **6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one** lies in its role as a versatile synthetic intermediate. The hydroxyl group at the C6 position is a key point for derivatization, most commonly through etherification, to attach larger, pharmacologically active moieties.

[Click to download full resolution via product page](#)

Caption: Role as a precursor to advanced bioactive compounds.

Synthesis of Antitumor Agents

This compound is a crucial reactant in the preparation of 4-anilinoquinazoline derivatives, a class of molecules known for their potent antitumor activities.^{[1][3]} Many of these derivatives function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The synthesis typically involves:

- Protection/Activation: The 4-oxo group is often converted to a 4-chloro group to facilitate nucleophilic substitution.
- Etherification: The 6-hydroxy group is alkylated with a suitable side chain, often containing a solubilizing group like a morpholine ring.
- Substitution: The 4-chloro group is displaced by a substituted aniline to install the pharmacophore responsible for kinase binding.

This compound is listed as an intermediate or impurity related to Gefitinib, a well-known EGFR inhibitor used in cancer treatment.[\[1\]](#)

Synthesis of Kinase Inhibitors

Beyond EGFR inhibitors, 6-Hydroxy-7-methoxy-4(1H)-quinazolinone is also employed as a reactant in the synthesis of 2-arylbenzothiazoles, which have been investigated as a different class of kinase inhibitors.[\[1\]](#)[\[3\]](#) This highlights the versatility of the quinazolinone core in generating diverse molecular scaffolds for targeting various protein kinases involved in disease pathways.

Safety and Handling

Proper safety precautions are essential when handling this chemical.

- Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as acutely toxic if swallowed (Acute toxicity, oral, Category 3).
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301+P316: IF SWALLOWED: Get emergency medical help immediately.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is more than a simple chemical; it is a strategic building block that enables the synthesis of complex and highly valuable therapeutic agents. Its well-defined structure, reliable synthetic route, and the reactive hydroxyl handle at the C6 position make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for any research program focused on the development of quinazolinone-based kinase inhibitors and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 2. jrmedichem.com [jrmedichem.com]
- 3. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. ["6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109518#6-hydroxy-7-methoxy-3-4-dihydroquinazolin-4-one-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com